6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline
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Overview
Description
6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-3-methylquinoline with phenol in the presence of a suitable catalyst to form the phenoxy derivative. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. It may act by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methoxy, phenoxy, and piperazinyl substituents contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
922734-58-5 |
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Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-methoxy-3-methyl-4-phenoxy-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C21H23N3O2/c1-15-14-23-20-18(21(15)26-16-6-4-3-5-7-16)12-17(25-2)13-19(20)24-10-8-22-9-11-24/h3-7,12-14,22H,8-11H2,1-2H3 |
InChI Key |
PDWQFWQBPUYXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=CC(=CC2=C1OC3=CC=CC=C3)OC)N4CCNCC4 |
Origin of Product |
United States |
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